molecular formula C8H12O2 B14702864 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester CAS No. 22054-32-6

1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester

Cat. No.: B14702864
CAS No.: 22054-32-6
M. Wt: 140.18 g/mol
InChI Key: PHLTVWHVSIFRKW-UHFFFAOYSA-N
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Description

1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is an organic compound with the molecular formula C8H12O2. It is characterized by a three-membered cyclopropene ring, which is a highly strained structure, and a carboxylic acid ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,3,3-trimethyl-1-butene with diazomethane in the presence of a catalyst to form the cyclopropene ring. The resulting cyclopropene intermediate is then esterified with methanol under acidic conditions to yield the desired methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and reagents are carefully selected to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The strained cyclopropene ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways and exert specific effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclopropene-1-carboxylic acid, 2,3,3-trimethyl-, methyl ester is unique due to its highly strained cyclopropene ring, which imparts distinct reactivity and properties compared to other similar compounds. This structural feature makes it a valuable compound for studying ring strain and its effects on chemical reactivity .

Properties

CAS No.

22054-32-6

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

methyl 2,3,3-trimethylcyclopropene-1-carboxylate

InChI

InChI=1S/C8H12O2/c1-5-6(7(9)10-4)8(5,2)3/h1-4H3

InChI Key

PHLTVWHVSIFRKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C1(C)C)C(=O)OC

Origin of Product

United States

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